Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-
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Overview
Description
1-ACETYLNAPHTHALEN-2-YL ACETATE is an organic compound with the molecular formula C12H10O2. It is also known as 1-Naphthyl acetate. This compound is characterized by its naphthalene ring structure with an acetyl group at the first position and an acetate group at the second position. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ACETYLNAPHTHALEN-2-YL ACETATE can be synthesized through the acetylation of β-naphthol using acetic anhydride in an alkaline medium. The hydroxyl group on the β-naphthol forms an ester with the carboxyl group on the acetic anhydride . The reaction typically involves the following steps:
- Dissolve β-naphthol in an alkaline solution (e.g., sodium hydroxide).
- Add acetic anhydride to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: Industrial production of 1-ACETYLNAPHTHALEN-2-YL ACETATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-ACETYLNAPHTHALEN-2-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: 1-(2-Hydroxyethyl)naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-ACETYLNAPHTHALEN-2-YL ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ACETYLNAPHTHALEN-2-YL ACETATE involves its interaction with specific molecular targets and pathways. The acetyl and acetate groups play a crucial role in its reactivity and biological activity. The compound can act as an acetylating agent, transferring its acetyl group to other molecules, thereby modifying their structure and function. This property is particularly useful in biochemical assays and drug development.
Comparison with Similar Compounds
1-ACETYLNAPHTHALEN-2-YL ACETATE can be compared with other similar compounds such as:
1-Naphthol: Lacks the acetyl and acetate groups, making it less reactive in certain chemical reactions.
2-Naphthyl acetate: Similar structure but with the acetate group at a different position, leading to different reactivity and applications.
1-Acetoxynaphthalene: Similar to 1-ACETYLNAPHTHALEN-2-YL ACETATE but with different functional groups, resulting in unique properties and uses.
The uniqueness of 1-ACETYLNAPHTHALEN-2-YL ACETATE lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
129812-35-7 |
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Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(1-acetylnaphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H12O3/c1-9(15)14-12-6-4-3-5-11(12)7-8-13(14)17-10(2)16/h3-8H,1-2H3 |
InChI Key |
XMSGQSPGLLJKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC2=CC=CC=C21)OC(=O)C |
Origin of Product |
United States |
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